Compound Description: This compound serves as an intermediate in the synthesis of methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.
Relevance: This compound shares the core 1,2,4-triazole-3-thione structure with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The key difference lies in the substituents on the triazole ring: a phenyl and a pyridin-2-yl group in the related compound compared to a methyl group and a thioacetamide group in the target compound.
Compound Description: This compound (phpy2NS) was synthesized from 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and chloroacetic acid followed by esterification. It was used as a ligand to form a complex with HgCl2, demonstrating potential for coordination chemistry applications.
Relevance: This compound and N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide both belong to the 1,2,4-triazol-3-yl thioacetate class. They share a similar backbone structure, differing in the substituents on the triazole ring (phenyl and pyridin-2-yl vs. methyl) and the acetamide nitrogen (methyl ester vs. 2,6-dichlorophenyl).
Compound Description: This compound represents part of a series exploring the α-glucosidase inhibitory potential of 1,2,4-triazole derivatives. While it showed lower inhibitory activity compared to acarbose, it highlights the accessibility and versatility of the 1,2,4-triazole scaffold for drug development.
Relevance: This compound and N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide share the 2-[(4-substituted-4H-1,2,4-triazol-3-yl)thio]acetamide structural motif. They differ in the substituents on the triazole ring (ethyl and naphthalen-1-ylmethyl vs. methyl) and the acetamide nitrogen (phenyl vs. 2,6-dichlorophenyl).
4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Compound Description: This thiol compound is a key intermediate in the synthesis of various substituted Schiff bases and 1,2,4-triazole derivatives, demonstrating its versatility as a building block for developing compounds with potential antimicrobial activities.
Relevance: This compound and N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide both contain the 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiol core. The structural difference lies in the substituents on the 5-position of the triazole ring (pyridin-4-yl vs. a thioacetamide group) and the lack of a 4-methyl substituent in the related compound.
Compound Description: This ester serves as an intermediate in the multi-step synthesis of various substituted 1,2,4-triazole derivatives, including Schiff bases, aiming for compounds with potential antimicrobial activity.
Relevance: Similar to N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, this compound belongs to the 1,2,4-triazol-3-yl thioacetate class. The key distinction lies in the 5-position substituent on the triazole ring (pyridin-4-yl vs. a 2,6-dichlorophenylacetamide group) and the lack of a 4-methyl substituent in the related compound.
Compound Description: This compound represents a key intermediate in a multi-step synthesis of N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide derivatives. These derivatives are being explored for their antimicrobial, antioxidant, and anti-inflammatory properties.
Relevance: This compound shares the core 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol structure with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The difference lies in the 5-aryl substituent (pyridine-4-yl vs. thioacetamide group) and the lack of a 4-methyl substituent in the related compound.
Compound Description: This series of compounds was designed and synthesized to investigate their antimicrobial, antioxidant, and anti-inflammatory activities. Several compounds in this series exhibited promising activity in these areas.
Relevance: These compounds share the core 2-[(4-substituted-4H-1,2,4-triazol-3-yl)thio]acetamide structure with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The main differences lie in the various substituents on the triazole ring (carbamoylmethyl and pyridine-4-yl vs. methyl) and the acetamide nitrogen (substituted aryl vs. 2,6-dichlorophenyl).
Compound Description: This thiol compound serves as a precursor for synthesizing 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives. These derivatives were designed to exhibit anti-inflammatory, analgesic, antibacterial, antifungal, anti-tubercular, antiviral, antitumor, anticonvulsant, and antidepressant activities.
Relevance: This compound shares the 4-phenyl-5-aryl-4H-1,2,4-triazole-3-thiol core structure with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The primary difference lies in the 5-aryl substituent (pyridine-4-phenyl vs. thioacetamide group) and the lack of a 4-methyl substituent in the related compound.
Compound Description: This series of compounds, derived from 4-phenyl-5-(pyridine-4-phenyl)-4H-1,2,4-triazole-3-thiol, were synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities.
Relevance: These compounds share the 2-[(4-substituted-4H-1,2,4-triazol-3-yl)thio]acetamide structure with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The main difference is the substituents on the triazole ring (phenyl and pyridine-4-phenyl vs. methyl) and the acetamide nitrogen (aryl vs. 2,6-dichlorophenyl).
Compound Description: This compound represents an active pharmaceutical ingredient (API) undergoing a metabolism study. The primary metabolite was identified as a methyl derivative formed through N-methylation.
Relevance: This compound shares the 2-[(4-substituted-4H-1,2,4-triazol-3-yl)thio]acetate backbone with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The main differences lie in the 4 and 5-position substituents on the triazole ring (2-methoxyphenyl and pyridin-4-yl vs. methyl) and the nitrogen of the acetate group (morpholinium vs. 2,6-dichlorophenyl acetamide).
Compound Description: The crystal structure of this compound was investigated using X-ray diffraction, revealing the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds and further intermolecular interactions via C—H⋯O and C—H⋯π interactions.
Relevance: This compound shares the 2-[(4-substituted-4H-1,2,4-triazol-3-yl)thio]acetamide structure with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The key distinctions are the 5-position substituent on the triazole ring ((p-tolyloxy)methyl vs. a 2,6-dichlorophenylacetamide group) and the 4-position substituent (phenyl vs. methyl).
Compound Description: This acid and its salts were synthesized and investigated for their hypoglycemic activity in rats. The calcium salt demonstrated significant hypoglycemic action, though less potent than the reference drug glyburide.
Relevance: This compound and N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide share the 2-[(4-substituted-4H-1,2,4-triazol-3-yl)thio]acetate structural motif. They differ in the 4 and 5-position substituents on the triazole ring (phenyl and (1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purine-7(6H)-yl)methyl vs. methyl) and the free carboxylic acid group instead of a 2,6-dichlorophenyl acetamide group.
Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against 60 cancer lines. Several derivatives showed promising activity, particularly against melanoma and breast cancer cell lines.
Relevance: These compounds and N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide share the 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide core structure. The difference lies in the substituent on the acetamide nitrogen (5-R-benzylthiazol-2-yl vs. 2,6-dichlorophenyl) and the presence of a 4-amino group on the triazole ring in the related compounds.
Compound Description: This compound serves as a starting point for the synthesis of various 1,2,4-triazole-3-thiol derivatives, some of which demonstrated moderate antiproliferative and antifungal properties.
Relevance: This compound and N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide belong to the 4-substituted-3-thio-4H-1,2,4-triazole class. The structural distinction lies in the presence of a phenylacetamide group at the 4-position of the triazole ring in the related compound compared to a thioacetamide group in N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide.
Compound Description: This series of coumarin-1,2,4-triazol-3-thioether hybrid molecules was synthesized and characterized, representing a new class of compounds with potential biological activity.
Relevance: These compounds share the 2-[(4-substituted-4H-1,2,4-triazol-3-yl)thio]acetamide structural element with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The differences lie in the 4 and 5-position substituents on the triazole ring (methyl/phenyl and phenyl vs. methyl) and the acetamide nitrogen substitution (2-oxo-2H-chromene-3-carbohydrazide vs. 2,6-dichlorophenyl).
Compound Description: This series of novel 1,2,4-triazole derivatives was synthesized and evaluated for their in vitro antiproliferative activity against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). Some of the compounds showed promising activity and were further analyzed for their binding characteristics through docking studies.
Relevance: These compounds and N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide share the 2-[(4-substituted-4H-1,2,4-triazol-3-yl)thio]acetamide structural framework. The key differences lie in the 4 and 5-position substituents on the triazole ring (phenyl and [(4-aminophenoxy)methyl] vs. methyl) and the acetamide nitrogen substitution (substituted aryl vs. 2,6-dichlorophenyl).
Compound Description: This series of compounds, combining 1,2,4-triazole-3-thiol and theophylline moieties, were synthesized and evaluated for their actoprotective activity in rats. One derivative showed promising activity, increasing swimming duration in a forced swim test. [, ]
Relevance: These compounds are related to N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide through their shared 1,2,4-triazole-3-thiol core. The main difference lies in the presence of a theophylline moiety linked to the 5-position of the triazole ring in the related compounds, replacing the thioacetamide group found in N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. [, ]
N-R-amides and hydrazides 2-[4-R-5-(3’-methylxanthine-7’-yl)-1,2,4-triazole-3-ylthio]acetic acid
Compound Description: This series of compounds, incorporating 3’-methylxanthine and 1,2,4-triazole moieties, were synthesized and studied for their potential anti-inflammatory activity. Preliminary in silico analysis indicated a low probability of this activity.
Relevance: Similar to N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, these compounds belong to the 1,2,4-triazole-3-yl thioacetate class. They share the core structure but differ in the substituents on the triazole ring (R and 3'-methylxanthine-7'-yl vs. methyl) and the acetamide group (N-R-amide or hydrazide vs. 2,6-dichlorophenyl).
Compound Description: This acefylline-1,2,4-triazole hybrid compound displayed remarkable anti-cancer activity against both A549 (lung) and MCF-7 (breast) cancer cell lines. It exhibited the lowest IC50 value among the tested compounds, suggesting strong potential as a cancer cell growth inhibitor.
Relevance: This compound shares the 2-[(4-substituted-4H-1,2,4-triazol-3-yl)thio]acetamide backbone structure with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The difference lies in the 4 and 5-position substituents on the triazole ring (phenyl and (1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl vs. methyl) and the acetamide nitrogen substituent (p-tolyl vs. 2,6-dichlorophenyl).
Compound Description: This compound, a 1,2,4-triazole derivative with an azinane moiety, acts as a key intermediate in synthesizing a series of compounds targeted for their enzyme inhibition properties.
Relevance: This compound and N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide share the 4-methyl-4H-1,2,4-triazole-3-thiol core structure. The difference lies in the presence of a 1-(4-toluenesulfonyl)piperidin-4-yl substituent at the 5-position of the triazole ring in the related compound compared to the thioacetamide group in N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide.
Compound Description: This series of azinane triazole-based derivatives was synthesized from compound 8 and tested for their inhibitory activity against various enzymes, including acetylcholinesterase (AchE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). Several derivatives exhibited potent enzyme inhibition properties.
Relevance: These compounds share the 4-methyl-4H-1,2,4-triazole core with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The difference lies in the presence of a 1-(4-toluenesulfonyl)piperidin-4-yl substituent at the 5-position and an N-alkyl/phenyl/aryl-2-ethanamoyl thio group at the 3-position of the triazole ring in the related compounds, compared to the thioacetamide group at the 3-position in N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide.
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (1)
Compound Description: This compound is a key precursor for synthesizing various quinazoline-4(3H)-one derivatives, demonstrating its utility in building diverse heterocyclic compounds with potential biological activities.
Relevance: This compound shares a thioacetate structural element with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The key distinction is the presence of a 4-oxoquinazolin-2-yl substituent attached to the sulfur atom instead of the 4-methyl-4H-1,2,4-triazol-3-yl group in N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide.
Compound Description: This compound, derived from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and potassium isothiocyanate, represents a novel chromen-2-one derivative with potential biological activity.
Relevance: This compound shares the core 4H-1,2,4-triazole-3-thiol structure with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The difference lies in the presence of a 7-hydroxy-2-oxo-2H-chromen-4-yl methyl substituent at the 5-position of the triazole ring in the related compound, while N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has a thioacetamide group at the 3-position and a methyl group at the 4-position.
Compound Description: This compound serves as an intermediate in the synthesis of a series of quinazolinone derivatives with potential anti-inflammatory and analgesic properties.
4-Amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole and 4-amino-5-[2-(4-hydroxyphenyl)ethyl]-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole derivatives
Compound Description: These triazole derivatives were synthesized and screened for their antimicrobial activity against various Candida species and pathogenic bacteria.
Relevance: These compounds share the 4-amino-4H-1,2,4-triazole-3-thio core structure with N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide. The main difference lies in the substituents at the 5-position of the triazole ring (2-cyclohexylethyl or 2-(4-hydroxyphenyl)ethyl vs. methyl) and the presence of an N-(benzothiazole-2-yl)acetamido group at the 3-position instead of the thioacetamide moiety in N-(2,6-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.